molecular formula C11H8F3N3O2 B2473656 4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338394-39-1

4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2473656
CAS RN: 338394-39-1
M. Wt: 271.199
InChI Key: VJROJWGXEAKZAH-UHFFFAOYSA-N
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Description

4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one, also known as TAP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Scientific Research Applications

Structural Analysis and Tautomerism

  • 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, similar in structure to the queried compound, have been synthesized and analyzed for their tautomeric forms, revealing intramolecular hydrogen bonding between CO and exocyclic NH groups (Rockley & Summers, 1981).

Synthesis and Structural Elucidation

  • Studies have focused on synthesizing and analyzing structurally related compounds, such as spiro-fused azirino-pyrazolones, which involved complex reactions and structural confirmation via X-ray analysis and NMR spectroscopy (Holzer et al., 2003).

Pyrazolone Derivatives Synthesis

  • The synthesis of new Schiff base ligands closely related to the compound of interest has been achieved, with detailed characterization and analysis of tautomeric equilibria and crystal structure (Hayvalı, Unver, & Svoboda, 2010).

Mass Spectral Analysis

  • Mass spectral fragmentation patterns of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one, a compound similar to the queried one, have been studied, providing insights into its chemical behavior and stability (Keats, Rockley, & Summers, 1982).

Synthesis of Azoles

  • The reactivity of related compounds in the synthesis of azoles has been explored, contributing to the understanding of their chemical properties and potential applications (Tumosienė & Beresnevicius, 2007).

Solubility and Thermodynamics

  • Research has been conducted on the solubility and thermodynamic modeling of related pyrazolone compounds, which is crucial for optimizing their purification processes (Xie et al., 2016).

Environmental Applications

  • The synthesis of environmentally benign fluorinated pyrazolone derivatives, including those similar to the queried compound, has been explored, highlighting their potential antimicrobial activity (Shelke et al., 2007).

Complexation with Metals

  • Studies have examined the complexation of similar compounds with actinides and lanthanides, offering insights into their potential application in nuclear chemistry (Smith et al., 1989).

properties

IUPAC Name

4-[[4-(trifluoromethoxy)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)19-9-3-1-8(2-4-9)15-5-7-6-16-17-10(7)18/h1-6H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVRHSFAJIRJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=CNNC2=O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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